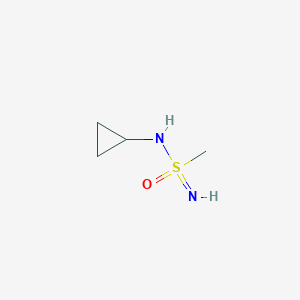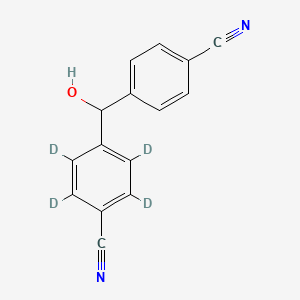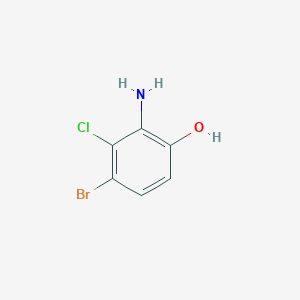![molecular formula C8H12ClNS B1384011 3-[(Thiophen-3-yl)methyl]azetidine hydrochloride CAS No. 2031258-77-0](/img/structure/B1384011.png)
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride
Overview
Description
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride is a chemical compound with the CAS Number: 2031258-77-0 . It has a molecular weight of 189.71 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for 3-[(Thiophen-3-yl)methyl]azetidine hydrochloride is1S/C8H11NS.ClH/c1-2-10-6-7 (1)3-8-4-9-5-8;/h1-2,6,8-9H,3-5H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical form of 3-[(Thiophen-3-yl)methyl]azetidine hydrochloride is an oil . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride has been synthesized from 2-thiol-2-thiazoline, showing a high yield and purity. This method offers easy manipulation and suitability for industrialization (Zhang Zhi-bao, 2011).
- Synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone explored the antibacterial and antifungal activities of these compounds (N. Patel & Minesh D. Patel, 2017).
Pharmacological Applications
- Discovery of new anticancer thiourea-azetidine hybrids demonstrated significant in vitro anticancer activity against various human cancer cell lines, suggesting their potential as novel antitumor agents (Deepa R. Parmar et al., 2021).
- The neuroprotective effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) were studied in a microglial cell model, highlighting its potential for treating conditions related to activated microglia (Jiae Kim et al., 2016).
Novel Syntheses and Derivatives
- A novel efficient synthesis of 1-azabicyclo[1.1.0]butane and its application for synthesizing azetidine derivatives was reported, indicating a potential for the development of new pharmaceutical compounds (K. Hayashi et al., 1999).
- The process improvement for synthesizing 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride, a key intermediate in certain pharmaceuticals, was documented, showcasing advancements in synthesis efficiency (Chen Guo-hua, 2013).
Biomedical Research
- Studies on 3-((Hetera)cyclobutyl)azetidines as advanced building blocks for drug discovery highlighted their potential utility as building blocks in lead optimization programs (I. O. Feskov et al., 2019).
- The role of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride in mitigating MPP+-induced cytotoxicity in SH-SY5Y cells, implying its therapeutic potential for Parkinson’s disease, was explored (S. Yang et al., 2018).
Safety And Hazards
The safety information for 3-[(Thiophen-3-yl)methyl]azetidine hydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-(thiophen-3-ylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-10-6-7(1)3-8-4-9-5-8;/h1-2,6,8-9H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYSKTGUSBIHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)






![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)